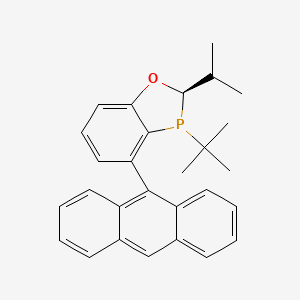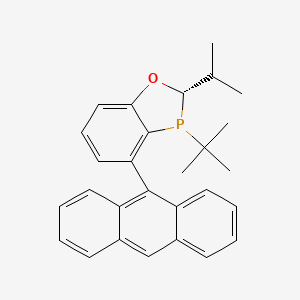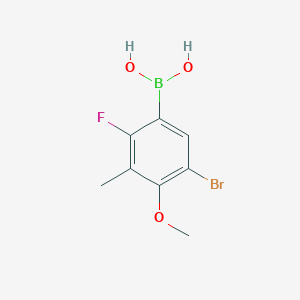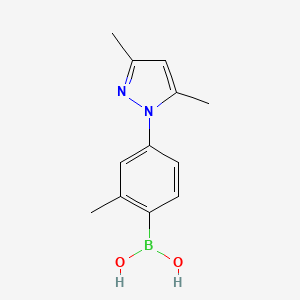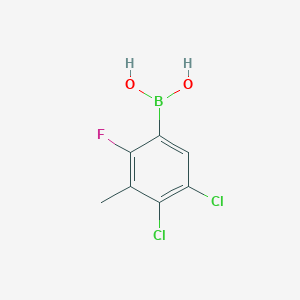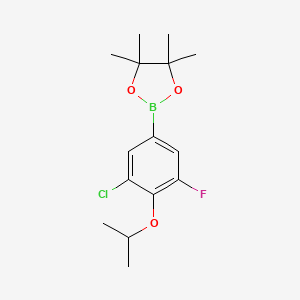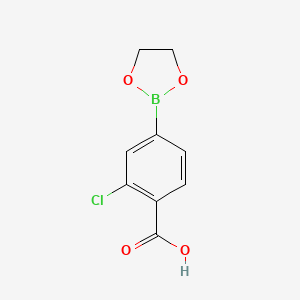![molecular formula C15H15Br B8203883 1-Bromo-4-[1-(p-tolyl)ethyl]benzene](/img/structure/B8203883.png)
1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Vue d'ensemble
Description
1-Bromo-4-[1-(p-tolyl)ethyl]benzene is a useful research compound. Its molecular formula is C15H15Br and its molecular weight is 275.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-[1-(p-tolyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-[1-(p-tolyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst in Synthesis : It serves as an efficient catalyst for the one-pot synthesis of 3-substituted indoles, yielding good to high results from indole, aldehydes, and aryl compounds (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).
Conformational Analysis : It is utilized in the conformational analysis of substituted nitroethenes in solution (Chachkov et al., 2008).
Ring Halogenations : The compound plays a role in ring halogenations of polyalkylbenzenes, particularly in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Synthesis of Bromo-Compounds : It is used in synthesizing various 4-bromo-compounds, including 1-aryl-3-benzoyl-4-hydroxypyrazoles and 1-aryl-3-benzoyl-5-arylpyrazoles (Garg & Singh, 1970).
Synthesis of Pyran-Carbonitriles : It assists in synthesizing 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles (Zhuo, Wyler, & Schenk, 1995).
Graphene Nanoribbons Synthesis : As a precursor, it aids in the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).
Protecting Group and Reagent : It serves as a stable protecting group for hydroxyl groups, a reagent for p-bromobenzylation, and a substrate for Suzuki type coupling reactions (Herzner & Seeberger, 2003).
Dendritic Extension : This compound offers an efficient route to molecular building block precursors for dendritic extension, establishing a modular methodology for assembly and organization of connectivity (Casado & Stobart, 2000).
Dihalo Derivative Studies : As a dihalo derivative, it is used in studies related to (bromoalkyl)benzenes with bromine atoms directly bonded to the benzene ring (Modelli, 2005).
Synthesis of Benzyne Precursors : It is a key starting material for synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).
Propriétés
IUPAC Name |
1-bromo-4-[1-(4-methylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYCPCALHJRNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-(p-tolyl)ethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8203807.png)
![(3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8203821.png)
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8203826.png)
![(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxyindol-3-yl]propanoic acid](/img/structure/B8203829.png)
